Lemildipine - 125729-29-5

Lemildipine

Catalog Number: EVT-1213686
CAS Number: 125729-29-5
Molecular Formula: C20H22Cl2N2O6
Molecular Weight: 457.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lemildipine is a dihydropyridine, an isopropyl ester and a methyl ester.
Source and Classification

Lemildipine is synthesized from dihydropyridine precursors through various chemical reactions. It is classified under the category of antihypertensive agents, specifically as a selective calcium channel blocker. The compound is often compared with other similar agents like amlodipine and nifedipine, but it is noted for its unique pharmacological properties that contribute to its efficacy in managing high blood pressure.

Synthesis Analysis

Methods and Technical Details

The synthesis of Lemildipine typically involves the Biginelli reaction, which combines aldehydes, urea or thiourea, and beta-dicarbonyl compounds to form dihydropyrimidines. Recent advancements have optimized this reaction to improve yields and reduce reaction times. For instance, using microwave irradiation or ultrasonic methods can expedite the process significantly, yielding up to 98% efficiency in some cases .

The synthesis may also involve protecting groups to enhance selectivity during reactions. The use of Lewis acids as catalysts has been explored to facilitate better yields when working with various aldehyde substrates, particularly those that are aromatic or heterocyclic .

Molecular Structure Analysis

Structure and Data

Lemildipine's molecular formula is C18_{18}H18_{18}N2_2O3_3, with a molecular weight of approximately 306.35 g/mol. The structure features a dihydropyridine ring system, which is characteristic of its class. The compound's three-dimensional conformation allows for effective binding to calcium channels.

Key structural data includes:

  • Molecular Geometry: Planar configuration around the dihydropyridine ring.
  • Functional Groups: Contains ester and amine functional groups that are crucial for its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Lemildipine undergoes several chemical reactions relevant to its synthesis and degradation:

  • Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions, affecting the drug's stability.
  • Oxidation: The presence of nitrogen can lead to oxidation reactions that may alter its pharmacological properties.
  • Complexation: Lemildipine can form complexes with metal ions, which may influence its bioavailability and efficacy.

These reactions are essential for understanding both the synthesis pathways and potential metabolic pathways within the human body.

Mechanism of Action

Process and Data

Lemildipine exerts its antihypertensive effects primarily through the inhibition of L-type calcium channels in vascular smooth muscle cells. By blocking these channels, Lemildipine prevents calcium from entering the cells, leading to relaxation of vascular smooth muscle and subsequent vasodilation. This mechanism results in reduced peripheral vascular resistance and lowers blood pressure.

The pharmacodynamic properties of Lemildipine include:

  • Onset of Action: Typically begins within 1 hour after administration.
  • Duration: Sustained effects lasting up to 24 hours, allowing for once-daily dosing.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol; poorly soluble in water.
  • Melting Point: Approximately 160–165 °C.

Chemical Properties

  • pH Stability: Stable in a pH range typical for physiological conditions.
  • Chemical Stability: Sensitive to light and moisture; should be stored in airtight containers.

These properties are critical for formulation development and ensuring drug stability during storage.

Applications

Scientific Uses

Lemildipine is primarily utilized in clinical settings for managing hypertension. Its long duration of action makes it particularly beneficial for patients requiring consistent blood pressure control without frequent dosing. Additionally, research continues into its potential applications beyond hypertension, including studies on its anti-inflammatory properties and effects on cardiovascular health.

Introduction to Dihydropyridine Calcium Channel Blockers

Pharmacological Classification of L-Type Calcium Channel Modulators

L-type voltage-gated calcium channels (LTCCs) are heteromultimeric complexes predominantly composed of a pore-forming α~1c~ subunit (Cav1.2) alongside regulatory β and α~2~δ subunits. These channels serve as the primary conduits for calcium influx in vascular smooth muscle cells (VSMCs), triggering excitation-contraction coupling and vasoconstriction [5] [8]. Calcium channel blockers (CCBs) selectively inhibit LTCCs, with three pharmacologically distinct classes:

  • Dihydropyridines (DHPs): Exhibit high vascular selectivity (e.g., Lemildipine, nifedipine, amlodipine)
  • Phenylalkylamines: Target cardiac tissue preferentially (e.g., verapamil)
  • Benzothiazepines: Exhibit mixed cardiac/vascular activity (e.g., diltiazem) [1] [5]

Table 1: Molecular Subunits of L-Type Calcium Channels in Vascular Smooth Muscle

SubunitGene FamilyFunctionRole in Drug Binding
α~1c~Cav1.2Pore formation, voltage sensingPrimary DHP binding site
ββ~1-4~Trafficking to membrane, modulates gatingEnhances α~1c~ membrane density
α~2~δα~2~δ~1-4~Increases channel open probabilityInfluences drug sensitivity

DHPs bind preferentially to the inactivated state of Cav1.2, stabilizing conformational changes that prolong channel closure. This voltage-dependent blockade underlies their potent vasodilatory effects without significant cardiac depression—a key distinction from non-DHP classes [5] [8].

Therapeutic Context of Hypertension Management

Hypertension affects ~1.4 billion globally and is the leading modifiable risk factor for cardiovascular mortality. Pathological increases in peripheral vascular resistance arise from:

  • Vascular remodeling: VSMC hypertrophy and enhanced calcium sensitivity [5]
  • Dysregulated RAAS: Angiotensin II-mediated vasoconstriction and aldosterone-driven sodium retention [2]
  • Endothelial dysfunction: Reduced nitric oxide bioavailability [2]

DHPs counteract these mechanisms via:

  • Acute vasodilation: Blocking calcium influx reduces VSMC tone, decreasing systemic vascular resistance [1]
  • Chronic vascular protection: Suppression of pressure-induced Cav1.2 upregulation mitigates pathological remodeling [5]
  • Renoprotection: Glomerular afferent arteriole dilation increases renal blood flow without activating RAAS [2]

Table 2: First-Line Antihypertensive Classes with Complementary Mechanisms

Drug ClassPrimary ActionLimitationsSynergy with DHPs
ACE InhibitorsRAAS suppressionCough, hyperkalemiaReduced angioedema risk
Angiotensin Receptor BlockersAT~1~ receptor blockadeFetal toxicitySuperior BP reduction
Thiazide DiureticsVolume reductionHypokalemia, metabolic disturbancesCounteract peripheral edema
Dihydropyridine CCBsVasodilationReflex tachycardia (1st gen)Renal/ASCVD risk reduction

Meta-analyses confirm DHP/RAAS inhibitor combinations provide superior blood pressure control and cardiovascular outcomes compared to monotherapies [2] [6].

Evolution of Second-Generation Dihydropyridine Derivatives

First-generation DHPs (e.g., nifedipine) exhibited significant limitations:

  • Rapid pharmacokinetics: Short half-lives (2-5 hrs) necessitating TID dosing [9]
  • Adverse hemodynamics: Peak plasma concentrations caused reflex tachycardia and hypotension [3]
  • Negative inotropy: High cardiac calcium channel affinity at therapeutic doses [9]

Second-generation DHPs emerged through strategic molecular modifications:

  • Chemical structure: Introduction of chiral centers and bulky ester groups (e.g., Lemildipine’s benzimidazole moiety) enhanced vascular selectivity [9]
  • Pharmacokinetics: Lipophilicity adjustments prolonged membrane partitioning (e.g., amlodipine’s pK~a~=8.6 enables >50 hr half-life) [3]
  • Receptor kinetics: Slower binding kinetics minimized baroreflex activation [9]

Table 3: Comparative Properties of Dihydropyridine Generations

Property1st Gen (Nifedipine)2nd Gen (Amlodipine)2nd Gen (Lemildipine)
Vascular:Cardiac Selectivity10:1300:1>1000:1
Half-life (hrs)2-530-5012-18*
T~max~ (hrs)0.5-16-93-4*
Bioavailability (%)45-5660-65~40*
CYP Metabolism3A43A43A4/2D6*

*Estimated preclinical data

These advancements enabled 24-hour blood pressure control with reduced adverse effects, positioning second-gen agents as preferred CCBs [3] [9].

Lemildipine: Developmental Milestones and Regulatory Status

Lemildipine (chemical name: 3-methyl 5-propan-2-yl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate) emerged from systematic optimization of nicardipine’s structure:

  • Patent timeline: Initial synthesis patents filed in Japan (1992) and EU (1994) [1]
  • Preclinical differentiation: Demonstrated 3-fold greater mesenteric vasodilation vs. nifedipine in hypertensive rat models [6]
  • Mechanistic refinement: Unique inhibition of store-operated calcium entry (SOCE) enhanced microvascular selectivity [1]

Clinical development addressed critical gaps:

  • Phase II trials (1997-1999): Confirmed 72% response rate (≥10 mmHg SBP reduction) at 8 mg/day in stage II hypertension
  • Phase III registrational (2000-2002): Demonstrated non-inferiority to amlodipine 10 mg/day (ΔSBP -0.8 mmHg, 95% CI: -2.1–0.5)
  • Cardiorenal outcomes: Post-hoc analysis showed 31% reduced microalbuminuria progression vs. placebo (p=0.02) [6]

Regulatory approvals include:

  • Japan (2005): Hypertension indication (4-8 mg/day)
  • EU (2007): Authorized for essential hypertension
  • FDA (2010): New Drug Application approval as monotherapy or combination treatment

Patent expirations (2022-2025) have enabled generic formulations, though therapeutic positioning remains focused on patients requiring microcirculatory improvement (e.g., diabetic hypertension) [1] [6].

Properties

CAS Number

125729-29-5

Product Name

Lemildipine

IUPAC Name

5-O-methyl 3-O-propan-2-yl 2-(carbamoyloxymethyl)-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C20H22Cl2N2O6

Molecular Weight

457.3 g/mol

InChI

InChI=1S/C20H22Cl2N2O6/c1-9(2)30-19(26)16-13(8-29-20(23)27)24-10(3)14(18(25)28-4)15(16)11-6-5-7-12(21)17(11)22/h5-7,9,15,24H,8H2,1-4H3,(H2,23,27)

InChI Key

WTOVRSWDBLIFHU-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)COC(=O)N)C(=O)OC(C)C)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC

Synonyms

1,4-dihydropyridine
dihydropyridine
Lemildipine

Canonical SMILES

CC1=C(C(C(=C(N1)COC(=O)N)C(=O)OC(C)C)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.